molecular formula C15H16FNOS B2772500 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034521-20-3

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2772500
CAS No.: 2034521-20-3
M. Wt: 277.36
InChI Key: GWYZZUUWSKVAIP-UHFFFAOYSA-N
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Description

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group

Preparation Methods

The synthesis of 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves multiple steps, typically starting with the preparation of the cyclopropanecarbonyl chloride derivative. This intermediate is then reacted with a thia-azabicycloheptane precursor under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialized materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding affinity and specificity, while the bicyclic structure provides stability and rigidity to the molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl derivatives and bicyclic structures. For example:

  • 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
  • 2,4-Difluorophenyl derivatives

Compared to these compounds, 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a fluorophenyl group with a thia-azabicycloheptane structure, which imparts distinct chemical and biological properties .

Biological Activity

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound notable for its unique bicyclic structure and potential pharmacological applications. This compound is classified as a heterocyclic compound, specifically an azabicyclic compound, due to the presence of nitrogen in its structure. The incorporation of a fluorophenyl group and a cyclopropanecarbonyl moiety enhances its chemical reactivity and therapeutic potential, particularly in neuropharmacology and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FNO3SC_{15}H_{16}FNO_3S with a molecular weight of approximately 309.4 g/mol. Its structure features a bicyclo[2.2.1]heptane core, which is significant in medicinal chemistry due to its ability to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₅H₁₆FNO₃S
Molecular Weight309.4 g/mol
LogP-0.4
Polar Surface Area21 Å
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group may enhance lipophilicity, allowing for better membrane penetration and receptor binding.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer.
  • Receptor Modulation: Interaction with neurotransmitter receptors may influence neurological functions, providing potential applications in treating neurodegenerative diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis Methods:
    • The synthesis typically involves several key steps including nucleophilic acyl substitution reactions, which are essential for forming the bicyclic structure.
    • Variations in synthesis routes can lead to different derivatives with altered biological activities.
  • Biological Activity Studies:
    • Preliminary studies indicate that this compound exhibits significant anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological development.
    • In vitro assays have shown promising results against various cancer cell lines, suggesting potential as an anticancer agent.
  • Case Studies:
    • A study demonstrated that derivatives of this compound could reduce tumor growth in animal models, highlighting its potential in oncology.
    • Another investigation into its neuroprotective effects revealed that it may mitigate oxidative stress in neuronal cells.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c16-11-3-1-10(2-4-11)15(5-6-15)14(18)17-8-13-7-12(17)9-19-13/h1-4,12-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZZUUWSKVAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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